4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole

Regioselective synthesis N2-alkylation Triazole isomerism

4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole (CAS 180723-33-5) is an N2-substituted 1,2,3-triazole heterocycle bearing a bromine atom at the 4-position and a methoxymethyl (MOM) group at the N2 position (molecular formula C₄H₆BrN₃O, MW 192.01 g/mol, calculated XLogP3-AA = 1.2). The compound belongs to the 2H-1,2,3-triazole regioisomeric series, which differs fundamentally from the more common 1H-1,2,3-triazole (N1-substituted) isomers in electronic structure, thermodynamic stability, and biological recognition profile.

Molecular Formula C4H6BrN3O
Molecular Weight 192.016
CAS No. 180723-33-5
Cat. No. B2836578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole
CAS180723-33-5
Molecular FormulaC4H6BrN3O
Molecular Weight192.016
Structural Identifiers
SMILESCOCN1N=CC(=N1)Br
InChIInChI=1S/C4H6BrN3O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3
InChIKeyNGIDDSFQHKIBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole (CAS 180723-33-5): N2-Substituted Triazole Building Block for Regioselective Synthesis


4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole (CAS 180723-33-5) is an N2-substituted 1,2,3-triazole heterocycle bearing a bromine atom at the 4-position and a methoxymethyl (MOM) group at the N2 position (molecular formula C₄H₆BrN₃O, MW 192.01 g/mol, calculated XLogP3-AA = 1.2) . The compound belongs to the 2H-1,2,3-triazole regioisomeric series, which differs fundamentally from the more common 1H-1,2,3-triazole (N1-substituted) isomers in electronic structure, thermodynamic stability, and biological recognition profile [1]. It serves as a versatile synthetic intermediate amenable to transition-metal-catalyzed cross-coupling at C4 and hydrogenolytic debromination, enabling divergent access to 2,4-disubstituted and 2,4,5-trisubstituted triazole scaffolds [2].

Why 4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole Cannot Be Replaced by N1 Isomers or the 4,5-Dibromo Analog


Substituting this compound with the N1 regioisomer (4-bromo-1-(methoxymethyl)-1H-1,2,3-triazole) or the 4,5-dibromo analog (CAS 180723-25-5) introduces materially different reactivity, selectivity, and physicochemical properties that compromise downstream synthetic and biological outcomes. The N1 isomer is thermodynamically less stable by approximately 3.65 kcal/mol and exhibits reduced target-binding affinity in biological contexts (e.g., CB1 receptor Ki approximately 2-fold higher) [1][2]. The 4,5-dibromo analog possesses two electrophilic sites that can produce regioisomeric mixtures during cross-coupling, whereas the monobromo target compound enables unambiguous C4-selective derivatization [3]. The methoxymethyl group at N2 is not merely an alkyl substituent but a cleavable protecting group (MOM ether), affording synthetic optionality that simple N-alkyl analogs (e.g., 4-bromo-2-methyl-2H-1,2,3-triazole, CAS 16681-67-7) cannot provide [4].

Quantitative Differentiation Evidence for 4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole (CAS 180723-33-5) vs. Closest Analogs


N2- vs. N1-Regioisomer: 91:9 Alkylation Selectivity Driven by C4-Bromo Direction

The target compound is produced as the N2 (2H) regioisomer via bromo-directed alkylation. In the seminal methodology by Wang et al. (2009), alkylation of 4-bromo-NH-1,2,3-triazole with alkyl halides in DMF at −10 °C using K₂CO₃ achieves an N2:(N1+N3) product ratio of 91:9, as determined by HPLC and ¹H NMR [1]. By contrast, alkylation of unsubstituted NH-1,2,3-triazole under comparable conditions gives no regioselectivity, producing mixtures of N1, N2, and N3 isomers [1]. This 10-fold selectivity advantage is a direct consequence of the C4-bromo substituent suppressing N1/N3 alkylation pathways.

Regioselective synthesis N2-alkylation Triazole isomerism

Thermodynamic Stability: N2-Alkylated Triazoles Are 3.65 kcal/mol More Stable Than N1 Isomers

Zhang et al. (2025) demonstrated that N2-alkylated 1,2,3-triazoles are thermodynamically favored over their N1-alkylated counterparts by ΔG = 3.65 kcal/mol [1]. This energy difference is sufficient to drive in situ N1→N2 isomerization under thermodynamic control conditions. For the target compound, this translates into a material advantage: once formed as the N2 isomer, it is the energetically preferred configuration and is resistant to thermal or acid-catalyzed rearrangement back to the N1 form. The N1 regioisomer (4-bromo-1-(methoxymethyl)-1H-1,2,3-triazole) is a higher-energy species susceptible to isomerization, which can complicate long-term storage, reaction reproducibility, and biological assay interpretation.

Thermodynamic stability N1-to-N2 isomerization Triazole energetics

Single C4-Bromo Site vs. 4,5-Dibromo Analog: Clean Cross-Coupling Without Regioisomeric Mixtures

The 4,5-dibromo analog (4,5-dibromo-2-(methoxymethyl)-2H-1,2,3-triazole, CAS 180723-25-5, MW 270.91, LogP ≈ 2.2) carries two reactive bromine atoms at C4 and C5 [1]. Under Suzuki-Miyaura cross-coupling conditions, the dibromo compound can generate mixtures of 4-substituted, 5-substituted, and 4,5-disubstituted products unless highly optimized conditions are employed. The target monobromo compound (MW 192.01, XLogP3-AA = 1.2) has a single C4-bromo leaving group, ensuring unambiguous regiochemical outcomes . The target compound is itself accessible from the dibromo analog via selective monodebromination using n-BuLi followed by aqueous NH₄Cl quench in Et₂O/hexane, reported in 91% yield by Iddon and Nicholas (1996) [2].

Cross-coupling Suzuki-Miyaura Sequential derivatization

CB1 Receptor Affinity: N2-Substituted Triazoles Exhibit ~2-Fold Greater Potency Than N1 Analogs

In a systematic study of N1- vs. N2-alkylated 4,5-diaryl-1,2,3-triazoles, Gonçalves et al. (2012) reported that N2-substituted analogs consistently showed superior CB1 receptor binding affinity (Ki < 100 nM) compared to their N1-substituted counterparts (Ki < 200 nM) [1]. This approximately 2-fold potency advantage of the N2 configuration was observed across multiple analog pairs. While the specific 4-bromo-2-(methoxymethyl) derivative was not the direct test article, the N2-substitution pattern is the pharmacophoric determinant of the enhanced affinity, making the N2 regioisomer the therapeutically relevant scaffold for CB1-targeted programs.

Cannabinoid receptor Structure-activity relationship N2 vs. N1 bioactivity

MOM Protecting Group at N2: Cleavable Orthogonal Handle vs. Permanent N-Methyl or N-Benzyl Analogs

The methoxymethyl (MOM) group at N2 of the target compound serves a dual function: it directs the N2-regioselective synthesis (bromo-direction) and acts as a cleavable protecting group. Under acidic conditions (e.g., HCl/MeOH or aqueous H₂SO₄), the MOM group can be removed to reveal the N2-H triazole [1]. This deprotection capability contrasts with N-methyl (CAS 16681-67-7) or N-benzyl analogs, where the alkyl group is permanently installed and cannot be removed without destroying the triazole ring. The MOM group can also be retained as a metabolically stable ether moiety in final bioactive compounds, providing both synthetic flexibility and pharmacokinetic optionality.

Protecting group strategy MOM ether Orthogonal deprotection

Divergent Synthetic Pathways from a Single Intermediate: Suzuki Coupling vs. Hydrogenation to Access Tri- and Disubstituted Triazoles

The target compound is a strategic branching point for divergent synthesis. Wang et al. (2009) demonstrated that 2-substituted 4-bromo-1,2,3-triazoles (exemplified by the target compound class) undergo Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to yield 2,4,5-trisubstituted triazoles (Table 2, yields 70–94%) [1]. Alternatively, catalytic hydrogenation (H₂, Pd/C) cleanly removes the C4-bromine to afford 2,4-disubstituted triazoles [1]. Both pathways proceed from the same intermediate without interference from the MOM group. The 4,5-dibromo analog cannot access the 2,4-disubstituted outcome without prior selective monodebromination, adding an extra synthetic step.

Divergent synthesis Suzuki coupling Hydrogenation Triazole diversification

Optimal Application Scenarios for 4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole (CAS 180723-33-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CB1 Cannabinoid Receptor Antagonist Lead Optimization

The N2-substitution pattern confers approximately 2-fold greater CB1 receptor affinity (Ki < 100 nM) compared to N1 regioisomers [1]. This compound serves as the preferred scaffold for constructing 4,5-diaryl-2H-1,2,3-triazole CB1 ligand libraries. Its single C4-bromo handle enables unambiguous Suzuki coupling with aryl boronic acids to install the critical 4-aryl pharmacophore without isomeric byproducts, while the MOM group can be retained as a polarity-modulating substituent or cleaved for late-stage N2-H diversification.

Divergent Library Synthesis: Parallel Access to 2,4-Disubstituted and 2,4,5-Trisubstituted Triazole Screening Collections

The compound functions as a single-entry branching point for generating two structurally distinct triazole sub-libraries [2]. One aliquot proceeds via Suzuki coupling to 2,4,5-trisubstituted triazoles (70–94% yield); a parallel aliquot undergoes hydrogenation to 2,4-disubstituted triazoles. This divergent strategy halves the number of building blocks required for constructing a screening collection and ensures that both sub-series share an identical N2-MOM substitution origin, enabling meaningful SAR comparisons.

Protecting-Group-Enabled Late-Stage Functionalization in Complex Molecule Synthesis

The MOM group at N2 is an acid-labile protecting group that can be removed to unmask the N2-H triazole after C4 cross-coupling or other transformations [3]. This orthogonal deprotection strategy allows chemists to introduce sensitive functional groups at C4/C5 first, then reveal the free N2-H for subsequent alkylation, acylation, or metal-catalyzed N-arylation. N-Methyl or N-benzyl analogs lack this deprotection capability, making the MOM-substituted compound the superior choice for convergent synthetic routes requiring protected triazole intermediates.

Thermodynamically Stable Reference Standard for N2- vs. N1-Triazole Analytical Method Development

Since N2-alkylated 1,2,3-triazoles are thermodynamically more stable than N1 isomers by 3.65 kcal/mol [4], this compound is inherently resistant to regioisomeric interconversion during storage and handling. This stability makes it an ideal reference standard for developing HPLC, LC-MS, or NMR methods to resolve and quantify N2/N1 triazole regioisomeric mixtures in reaction monitoring or quality control workflows, where N1 standards may undergo partial isomerization and confound calibration.

Quote Request

Request a Quote for 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.